molecular formula C8H9N3 B13672912 Imidazo[1,5-a]pyridin-5-ylmethanamine

Imidazo[1,5-a]pyridin-5-ylmethanamine

Cat. No.: B13672912
M. Wt: 147.18 g/mol
InChI Key: CRAQSFZIZVMJIG-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridin-5-ylmethanamine is a heterocyclic compound that features an imidazo[1,5-a]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-a]pyridin-5-ylmethanamine can be achieved through various methods. One common approach involves the cyclocondensation of 2-pyridyl ketones with alkylamines in the presence of molecular iodine and sodium acetate . Another method includes the use of pyridin-2-ylmethanamine and aldehydes in the presence of iodine and tert-butyl hydroperoxide (TBHP) to form imidazo[1,5-a]pyridines .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of metal-free conditions and readily available starting materials makes these methods suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyridin-5-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as molecular iodine.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,5-a]pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of imidazo[1,5-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyridin-5-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Imidazo[1,5-a]pyridin-5-ylmethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and applications.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

imidazo[1,5-a]pyridin-5-ylmethanamine

InChI

InChI=1S/C8H9N3/c9-4-7-2-1-3-8-5-10-6-11(7)8/h1-3,5-6H,4,9H2

InChI Key

CRAQSFZIZVMJIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CN2C(=C1)CN

Origin of Product

United States

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